(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate
Description
(2R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid; hydrate is a protected amino acid derivative widely used in peptide synthesis. Its structure features:
- Fmoc group: A 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group at the α-amino position, ensuring stability during synthesis and facile removal under basic conditions .
- tert-Butyl ester: A (2-methylpropan-2-yl)oxy (tert-butoxy) ester at the γ-carboxylic acid position, which is acid-labile, enabling selective deprotection .
- Hydrate form: Enhances crystallinity and stability, critical for storage and handling .
This compound serves as a key intermediate in solid-phase peptide synthesis (SPPS), enabling orthogonal protection strategies. Below, we compare its structural, synthetic, and functional attributes with analogous Fmoc-protected amino acids.
Properties
IUPAC Name |
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H27NO6.H2O/c1-24(2,3)31-21(26)13-12-20(22(27)28)25-23(29)30-14-19-17-10-6-4-8-15(17)16-9-5-7-11-18(16)19;/h4-11,19-20H,12-14H2,1-3H3,(H,25,29)(H,27,28);1H2/t20-;/m1./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMBGBVUJSPZRDD-VEIFNGETSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13.O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29NO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate typically involves multiple steps:
Fmoc Protection: The initial step involves the protection of the amino group using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amine with Fmoc-chloride in the presence of a base such as triethylamine.
Esterification: The carboxylic acid group is then esterified using tert-butyl alcohol and a dehydrating agent like dicyclohexylcarbodiimide (DCC) to form the tert-butyl ester.
Hydration: The final step involves the hydration of the compound to form the hydrate.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Hydrolysis: The tert-butyl ester can be hydrolyzed under acidic conditions to yield the free carboxylic acid.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon of the ester group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF).
Hydrolysis: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products
Deprotection: Yields the free amine derivative.
Hydrolysis: Yields the free carboxylic acid.
Substitution: Yields substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate has several scientific research applications:
Peptide Synthesis: It is widely used as an intermediate in the synthesis of peptides, where the Fmoc group serves as a protecting group for the amino acids.
Medicinal Chemistry: The compound is used in the development of peptide-based drugs and other biologically active molecules.
Bioconjugation: It is employed in the conjugation of peptides to various biomolecules for research in biochemistry and molecular biology.
Material Science: The compound is used in the synthesis of novel materials with specific properties for industrial applications.
Mechanism of Action
The mechanism of action of (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate is primarily related to its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon completion of the synthesis, the Fmoc group is removed to reveal the free amine, allowing for further reactions or biological activity.
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- The tert-butoxy ester in the target compound offers acid sensitivity, whereas methoxy esters (e.g., ) require harsher conditions for cleavage. Allyloxy esters (e.g., ) enable deprotection under mild, neutral conditions via palladium catalysis.
- Functionalization with nucleobases (e.g., thymine in ) expands utility in nucleic acid-polymer conjugate synthesis.
Reactivity:
Physical and Chemical Properties
Notes:
Biological Activity
The compound (2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoic acid;hydrate , often referred to as Fmoc-L-Glu(otbu)-OH·H2O, is a synthetic organic molecule notable for its complex structure and potential biological applications. This article delves into its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 373.46 g/mol. The presence of the fluorenylmethoxycarbonyl (Fmoc) group serves as a protective moiety in peptide synthesis, while the oxopentanoic acid component suggests potential roles in various biochemical pathways.
Biological Activity
The biological activity of this compound is primarily influenced by its structural features, including:
- Lipophilicity : The fluorene moiety enhances lipophilicity, which may improve the compound's ability to cross biological membranes and interact with cellular targets.
- Enzyme Interaction : The compound can bind to specific enzymes or receptors, modulating their activities and leading to various biological effects such as anti-inflammatory and anticancer properties .
- Peptide Synthesis : It plays a crucial role in peptide synthesis by providing essential building blocks for the formation of bioactive peptides.
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition/Activation : The Fmoc group protects the amino group during synthesis but can be selectively deprotected to enable peptide bond formation. This allows the compound to act as an enzyme inhibitor or activator depending on the context .
- Cell Signaling Modulation : By influencing peptide synthesis, the compound can impact cellular signaling pathways and gene expression, affecting various cellular processes .
- Biochemical Pathways : The oxopentanoic acid moiety suggests involvement in metabolic pathways, potentially acting as a precursor for further chemical transformations .
Case Study 1: Anticancer Activity
Research has indicated that compounds similar to Fmoc-L-Glu(otbu)-OH exhibit significant anticancer properties. For instance, studies have shown that structural analogs can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Case Study 2: Anti-inflammatory Effects
Another study highlighted the anti-inflammatory potential of related compounds. The mechanism involved the inhibition of pro-inflammatory cytokines, suggesting that Fmoc-L-Glu(otbu)-OH may have therapeutic applications in treating inflammatory diseases .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity | Notable Features |
|---|---|---|---|
| Fmoc-L-Glu(otbu)-OH | Structure | Anticancer, Anti-inflammatory | Lipophilic fluorene group |
| (3R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-5-(tert-butoxy)-5-oxopentanoic acid | Structure | Peptide synthesis enhancer | Chiral center at 3-position |
| 2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(pent-4-en-1-yl)dec-9-enoic acid | Structure | Anticancer properties | Unique pentenyl side chain |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
